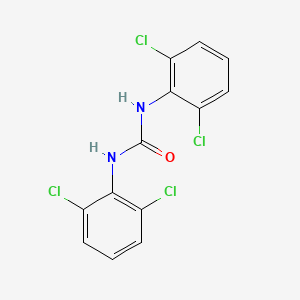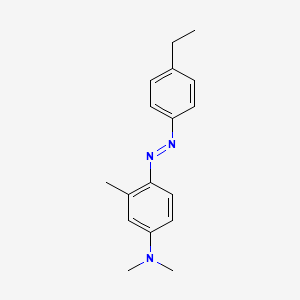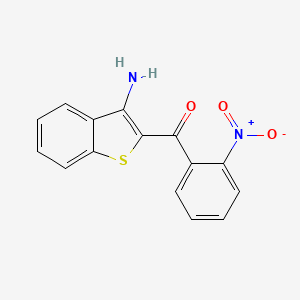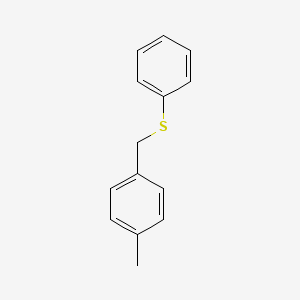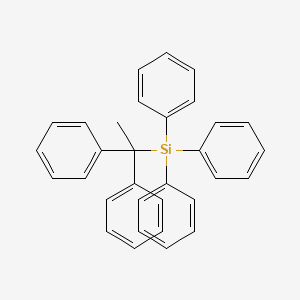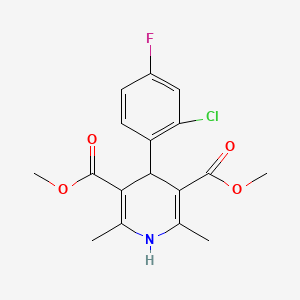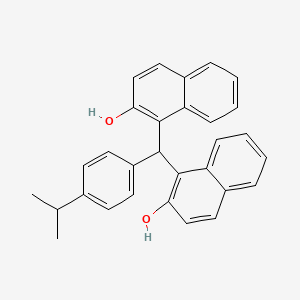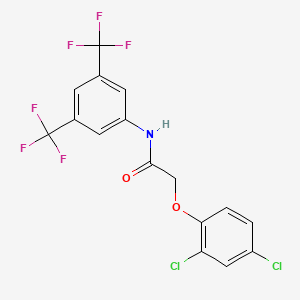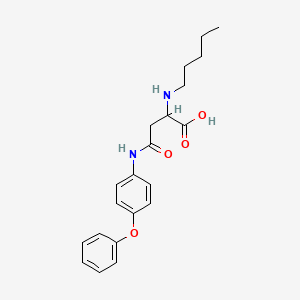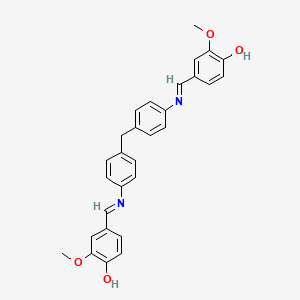
4,4'-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) is a complex organic compound with the molecular formula C29H26N2O4 and a molecular weight of 466.542 g/mol . This compound is known for its unique structure, which includes methylene bridges and benzylidene groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4,4’-methylenedianiline. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base into the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it a potential candidate for applications in oxidative stress-related studies .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(N-(4-methoxybenzylidene)aniline): Similar structure but with methoxy groups instead of hydroxy-methoxy groups.
4,4’-Methylenebis(N-(4-hydroxybenzylidene)aniline): Lacks the methoxy group, which can affect its reactivity and applications.
Uniqueness
4,4’-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) is unique due to the presence of both hydroxy and methoxy groups on the benzylidene moieties.
Propiedades
Número CAS |
67727-63-3 |
|---|---|
Fórmula molecular |
C29H26N2O4 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
4-[[4-[[4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C29H26N2O4/c1-34-28-16-22(7-13-26(28)32)18-30-24-9-3-20(4-10-24)15-21-5-11-25(12-6-21)31-19-23-8-14-27(33)29(17-23)35-2/h3-14,16-19,32-33H,15H2,1-2H3 |
Clave InChI |
GALYKHWSSQZFKS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC(=C(C=C4)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



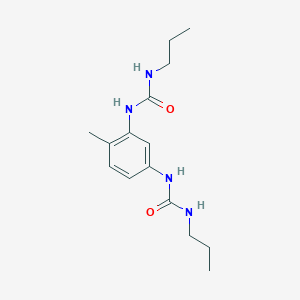
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
